molecular formula C15H16N2O2 B14277780 1-[(1H-Indol-3-yl)acetyl]piperidin-2-one CAS No. 138999-28-7

1-[(1H-Indol-3-yl)acetyl]piperidin-2-one

Cat. No.: B14277780
CAS No.: 138999-28-7
M. Wt: 256.30 g/mol
InChI Key: WAOGMXQVRDSUTC-UHFFFAOYSA-N
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Description

1-[(1H-Indol-3-yl)acetyl]piperidin-2-one is a heterocyclic compound featuring an indole moiety linked via an acetyl group to a piperidin-2-one ring. Indole derivatives are widely studied due to their diverse pharmacological profiles, including anticancer, antifungal, and neurokinin receptor modulation . For example, indole-acetyl derivatives demonstrate antifungal activity against Candida spp. and Aspergillus , and piperidin-2-one-containing compounds exhibit dual epigenetic inhibitory effects . The acetyl linkage in this compound may enhance metabolic stability compared to non-acylated indole derivatives, as seen in other indole-piperidine hybrids .

Properties

CAS No.

138999-28-7

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

1-[2-(1H-indol-3-yl)acetyl]piperidin-2-one

InChI

InChI=1S/C15H16N2O2/c18-14-7-3-4-8-17(14)15(19)9-11-10-16-13-6-2-1-5-12(11)13/h1-2,5-6,10,16H,3-4,7-9H2

InChI Key

WAOGMXQVRDSUTC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C(=O)CC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(1H-Indol-3-yl)acetyl]piperidin-2-one typically involves the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(1H-Indol-3-yl)acetyl]piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens, nitrating agents, and sulfonating agents are typically used.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(1H-Indol-3-yl)acetyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to multiple receptors, influencing various biological processes. The piperidine ring enhances its pharmacokinetic properties, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Table 1: Chalcone Derivatives and Their Activities

Compound Structure Activity (IC₅₀/MIC) Reference
3a: 1-(1H-Indol-3-yl)-3-(p-tolyl)prop-2-en-1-one Indole + p-tolyl chalcone Anticancer (HCT116: 8.2 µM)
3b: 1-(1H-Indol-3-yl)-3-(4-Cl-phenyl)prop-2-en-1-one Indole + 4-Cl-phenyl chalcone Anticancer (MCF7: 5.6 µM)
(E)-1-(furan-3-yl)-3-(1H-indol-3-yl)prop-2-en-1-one Indole + furyl chalcone Anti-TB (MIC: 210 µM)
(2E)-1-(1H-Indol-3-yl)-3-phenylprop-2-en-1-one Indole + phenyl chalcone Antimalarial (IC₅₀: 12.4 µM)

Key Observations :

  • Substitution at the aryl group (e.g., p-tolyl, Cl-phenyl) enhances anticancer potency .
  • Chalcones with heteroaromatic rings (e.g., furan) show moderate anti-TB activity .

Piperidine/Piperidin-2-one-Indole Hybrids

Piperidine-linked indoles are explored for CNS and epigenetic targets (Table 2).

Table 2: Piperidine/Piperidin-2-one-Indole Hybrids

Compound Structure Activity/Property Reference
LY303870 (NK-1 antagonist) Indol-3-yl + piperidine-acetyl-amino NK-1 Ki: 0.15 nM (human)
1-(3-Methoxypropyl)piperidine Piperidine with methoxypropyl substituent Dual epigenetic (G9a/DNMT1)
1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid Indole-acetyl-piperidine carboxylic acid Intermediate for APIs
1-[2-(1H-Indol-3-yl)acetyl]pyrrolidine-2-carboxylate Indole-acetyl-pyrrolidine metabolite Microbial metabolite

Key Observations :

  • The acetyl linker in LY303870 enhances binding affinity to NK-1 receptors, with sub-nanomolar potency .
  • Substituents on the piperidine ring (e.g., methoxypropyl) dictate selectivity for epigenetic targets like G9a .
  • Replacing piperidin-2-one with pyrrolidine (as in ) alters metabolic pathways .

Antifungal Indole Derivatives

Table 3: Antifungal Indole Derivatives

Compound Structure Activity (MIC) Reference
3c: Hydroxyindole derivative Demethylated methoxyindole-piperidine Antifungal (Candida spp.)
3d: 2-Chloro-1-(1H-indol-3-yl)ethanone Indole-chloroethyl ketone Moderate antifungal
3i: Benzylpiperidine-indole hybrid Indole + benzylpiperidine Enhanced solubility

Key Observations :

  • Demethylation (e.g., compound 3c) improves antifungal efficacy against Candida .
  • Chloroethyl substituents (3d) may enhance membrane penetration .

Structural Modifications and Activity Trends

  • Acetylation: Acylated indoles (e.g., 1-[(1H-Indol-3-yl)acetyl]piperidin-2-one) generally show improved pharmacokinetics over non-acylated analogs due to reduced polarity .
  • Heterocycle Replacement : Replacing piperidin-2-one with pyrrolidine () or pyridine () alters target engagement and metabolic stability.
  • Fluorination : Fluorine at the indole 5-position () enhances bioavailability and CNS penetration in related compounds .

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